2,2'-Methylenebis[6-methyl-4-(2,4,4-trimethylpentan-2-yl)phenol]
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Overview
Description
6,6’-Methylenebis(2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenol) is a synthetic organic compound with the molecular formula C31H48O2. It is known for its antioxidant properties and is commonly used in various industrial applications to prevent the degradation of materials such as plastics and rubber .
Preparation Methods
The synthesis of 6,6’-methylenebis(2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenol) typically involves the reaction of 2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenol with formaldehyde under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the two phenolic units . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
6,6’-Methylenebis(2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenol) undergoes several types of chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidative conditions.
Reduction: The compound can be reduced to form hydroquinones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6,6’-Methylenebis(2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenol) has a wide range of scientific research applications:
Chemistry: It is used as an antioxidant in polymer chemistry to enhance the stability of plastics and rubber.
Biology: The compound is studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals as an antioxidant agent.
Mechanism of Action
The antioxidant mechanism of 6,6’-methylenebis(2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenol) involves the donation of hydrogen atoms from the phenolic groups to free radicals, thereby neutralizing them and preventing oxidative damage. The compound’s molecular structure allows it to effectively scavenge free radicals and inhibit oxidative chain reactions . This action helps protect materials and biological systems from oxidative stress and degradation .
Comparison with Similar Compounds
6,6’-Methylenebis(2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenol) can be compared with other similar compounds such as:
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Another antioxidant used in similar applications, but with different substituents on the phenolic rings.
4,4’-Methylenebis(2,6-dimethylphenol): A compound with a similar methylene bridge but different alkyl substituents.
2,2’-Methylenebis(4-ethyl-6-tert-butylphenol): Similar in structure but with ethyl groups instead of methyl groups.
The uniqueness of 6,6’-methylenebis(2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenol) lies in its specific alkyl substituents, which provide distinct steric and electronic properties that enhance its antioxidant effectiveness .
Properties
CAS No. |
13440-96-5 |
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Molecular Formula |
C31H48O2 |
Molecular Weight |
452.7 g/mol |
IUPAC Name |
2-[[2-hydroxy-3-methyl-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl]-6-methyl-4-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C31H48O2/c1-20-13-24(30(9,10)18-28(3,4)5)16-22(26(20)32)15-23-17-25(14-21(2)27(23)33)31(11,12)19-29(6,7)8/h13-14,16-17,32-33H,15,18-19H2,1-12H3 |
InChI Key |
OYTVKGAPXOVTAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)CC2=C(C(=CC(=C2)C(C)(C)CC(C)(C)C)C)O)C(C)(C)CC(C)(C)C |
Origin of Product |
United States |
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